O-Methyl Phosphorodichloridothioate-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
O-Methyl Phosphorodichloridothioate-d3 is a chemical compound with the molecular formula CD3Cl2OPS and a molecular weight of 168. It is a derivative of phosphorodichloridothioic acid, where a methyl group is attached to the oxygen atom, and the compound is labeled with deuterium (d3) for research purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions: O-Methyl Phosphorodichloridothioate-d3 can be synthesized through the reaction of phosphorodichloridothioic acid with methanol in the presence of a deuterium source. The reaction typically requires a catalyst, such as a strong acid, and is conducted under controlled temperature and pressure conditions to ensure the incorporation of deuterium atoms.
Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and purity. The process involves the use of reactors capable of handling large volumes and maintaining precise control over reaction parameters.
Chemical Reactions Analysis
Types of Reactions: O-Methyl Phosphorodichloridothioate-d3 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or alcohols can substitute the chlorine atoms.
Major Products Formed:
Oxidation: Formation of phosphoric acid derivatives.
Reduction: Production of phosphorodithioic acid derivatives.
Substitution: Generation of various organophosphate compounds.
Scientific Research Applications
O-Methyl Phosphorodichloridothioate-d3 is used extensively in scientific research due to its role as an intermediate in the synthesis of other compounds. It is particularly valuable in the development of organophosphate insecticides, such as Parathion-methyl-d6, which is used to control pests in agriculture. Additionally, it serves as a reagent in the study of biochemical pathways and enzyme inhibition.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of acetylcholinesterase, an enzyme crucial for the proper functioning of the nervous system. By inhibiting this enzyme, O-Methyl Phosphorodichloridothioate-d3 disrupts neurotransmission, leading to the accumulation of acetylcholine and subsequent overstimulation of nerve cells.
Molecular Targets and Pathways Involved:
Acetylcholinesterase: The primary target, leading to the disruption of cholinergic signaling.
Neurotransmission Pathways: Affects both central and peripheral nervous systems.
Comparison with Similar Compounds
Parathion
Malathion
Diazinon
Chlorpyrifos
Properties
Molecular Formula |
CH3Cl2OPS |
---|---|
Molecular Weight |
168.00 g/mol |
IUPAC Name |
dichloro-sulfanylidene-(trideuteriomethoxy)-λ5-phosphane |
InChI |
InChI=1S/CH3Cl2OPS/c1-4-5(2,3)6/h1H3/i1D3 |
InChI Key |
BJTWJPDCJVKDBK-FIBGUPNXSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])OP(=S)(Cl)Cl |
Canonical SMILES |
COP(=S)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.